Butyl (3,4-dimethyl-5-oxohexan-3-yl)(2-methylphenyl)phosphinate

Description

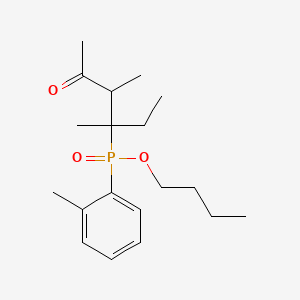

Butyl (3,4-dimethyl-5-oxohexan-3-yl)(2-methylphenyl)phosphinate is a phosphinate ester characterized by a complex branched alkyl chain and an aromatic substituent. Its structure includes a phosphinate core (P=O) bonded to a butyl group, a 3,4-dimethyl-5-oxohexan-3-yl moiety, and a 2-methylphenyl group. Structural determination of such compounds often relies on crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement .

Properties

CAS No. |

34590-44-8 |

|---|---|

Molecular Formula |

C19H31O3P |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

4-[butoxy-(2-methylphenyl)phosphoryl]-3,4-dimethylhexan-2-one |

InChI |

InChI=1S/C19H31O3P/c1-7-9-14-22-23(21,18-13-11-10-12-15(18)3)19(6,8-2)16(4)17(5)20/h10-13,16H,7-9,14H2,1-6H3 |

InChI Key |

AVADSMMESODUDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(C1=CC=CC=C1C)C(C)(CC)C(C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester typically involves the esterification of phosphinic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phosphinic acid esters.

Scientific Research Applications

Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phosphinic acid,(1-ethyl-1,2-dimethyl-3-oxobutyl)(methylphenyl)-,butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target.

Comparison with Similar Compounds

Phosphinate esters are structurally diverse, with variations in alkyl/aryl substituents and functional groups. Below, the target compound is compared to structurally analogous esters and sulfonates (e.g., from ) based on substituent effects, functional group chemistry, and lumping strategies ().

Structural and Functional Group Analysis

Key Observations :

- Functional Groups: The phosphinate group in the target compound differs from acrylates and sulfonates in polarity and coordination capacity.

- Substituent Effects : The 2-methylphenyl group in the target compound is shared with some acrylates in , suggesting similar steric effects. However, fluorinated chains in compounds enhance hydrophobicity, unlike the oxohexan-3-yl group in the target .

Reactivity and Lumping Strategy ()

The lumping strategy groups compounds with similar structural motifs for modeling purposes. For example:

- Lumped Reactions : shows how reactions involving three distinct compounds (e.g., acrylates, sulfonates) are simplified into five reactions by treating them as a surrogate. Applying this to the target compound, phosphinates with analogous substituents (e.g., butyl, methylphenyl) might be lumped with acrylates or sulfonates in kinetic models if their degradation pathways overlap .

- Stability: The 5-oxohexan-3-yl group in the target compound may undergo keto-enol tautomerism, a feature absent in fully saturated or fluorinated analogs (). This could necessitate separate treatment in lumping strategies .

Physicochemical Properties

Implications : The target compound’s phosphinate core makes it more suitable for metal-organic frameworks (MOFs) compared to acrylates or sulfonates, which prioritize polymerization or ionic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.